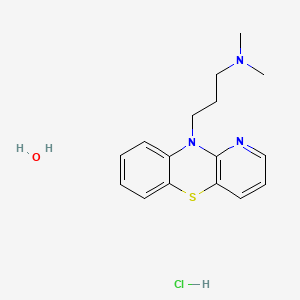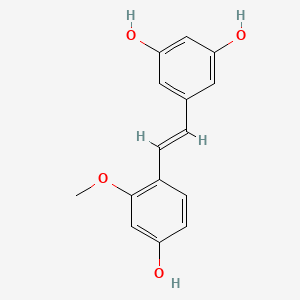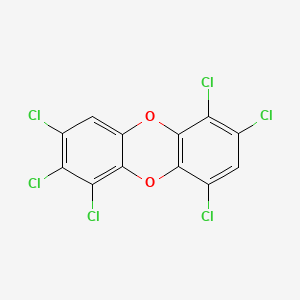
Prothipendyl hydrochloride monohydrate
描述
Prothipendyl hydrochloride monohydrate, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe under brand names such as Dominal, Timovan, and Tolnate, and is used to treat anxiety and agitation in psychotic syndromes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of prothipendyl hydrochloride monohydrate involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: Sodium hydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining the reactants in large reactors.
Reaction: Maintaining controlled temperature and pressure conditions.
Purification: Using crystallization and filtration techniques to obtain the pure compound.
化学反应分析
Types of Reactions: Prothipendyl hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion to its sulfoxide form using oxidizing agents like potassium caroate.
Reduction: Reduction reactions are less common but can involve hydrogenation under specific conditions.
Substitution: Nucleophilic substitution reactions involving the nitrogen atom in the tricyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium caroate, sulfuric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products:
Oxidation: Prothipendyl sulfoxide
Reduction: Reduced forms of prothipendyl
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Prothipendyl hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying azaphenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Utilized in clinical trials for treating conditions like dementia, depression, schizophrenia, anxiety disorders, and psychosomatic disorders
Industry: Employed in the formulation of pharmaceutical products for its anxiolytic and antiemetic properties.
作用机制
Prothipendyl hydrochloride monohydrate exerts its effects primarily through its action on neurotransmitter receptors. It is a weaker dopamine receptor antagonist compared to other phenothiazines, which explains its lack of antipsychotic effects . The compound also interacts with histamine receptors, contributing to its antihistamine properties. The molecular targets and pathways involved include:
Dopamine Receptors: Partial antagonism
Histamine Receptors: Antagonism leading to antiemetic effects
相似化合物的比较
Prothipendyl hydrochloride monohydrate is unique due to its specific substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, distinguishing it from similar compounds like promazine . Other similar compounds include:
Promazine: Differing by one carbon atom in the ring system
Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects
Trifluoperazine: A phenothiazine with potent antipsychotic properties
属性
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJECIBCQMRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220426 | |
| Record name | Prothipendyl hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-94-7 | |
| Record name | Prothipendyl hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prothipendyl hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)










![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)
